Distinct Substitution Pattern: Pentaacetoxy vs. Tetraacetoxy/Dihydroxy Pepluanes
This compound bears five acetoxy groups and one benzoyloxy group, contrasting with the closely related 5,8,9,14-tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane (CAS 219916-77-5), which has four acetoxy and two hydroxy groups . The absence of the C-10 hydroxy and presence of an additional acetoxy group alters both hydrogen-bonding capacity and steric bulk, which can influence target binding and metabolic stability. In SAR studies of pepluane diterpenes, modifications to the D-ring and esterification pattern were shown to be critical for anti-inflammatory activity [1].
| Evidence Dimension | Substitution pattern (number and type of ester/hydroxy groups) |
|---|---|
| Target Compound Data | 5 acetoxy, 1 benzoyloxy, 1 hydroxy (at C-15) |
| Comparator Or Baseline | 5,8,9,14-Tetraacetoxy-3-benzoyloxy-10,15-dihydroxypepluane (4 acetoxy, 1 benzoyloxy, 2 hydroxy) |
| Quantified Difference | Target lacks C-10 hydroxy, possesses one additional acetoxy group; distinct hydrogen bond donor/acceptor count |
| Conditions | Chemical structure analysis based on reported molecular formulas and IUPAC nomenclature |
Why This Matters
Unique substitution patterns directly impact biological activity in pepluane SAR; using an incorrect analog invalidates comparative pharmacological studies.
- [1] Barile, E., Fattorusso, E., Ialenti, A., Ianaro, A., & Lanzotti, V. (2007). Paraliane and pepluane diterpenes as anti-inflammatory agents: first insights in structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 17(15), 4196–4200. https://doi.org/10.1016/j.bmcl.2007.05.072 View Source
